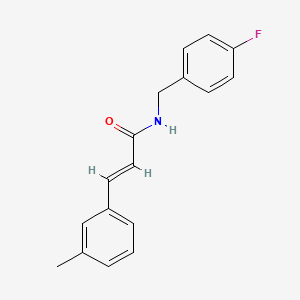

N-(4-fluorobenzyl)-3-(3-methylphenyl)acrylamide

Description

N-(4-fluorobenzyl)-3-(3-methylphenyl)acrylamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorobenzyl group and a methylphenyl group attached to an acrylamide backbone

Properties

IUPAC Name |

(E)-N-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c1-13-3-2-4-14(11-13)7-10-17(20)19-12-15-5-8-16(18)9-6-15/h2-11H,12H2,1H3,(H,19,20)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKPDAKTTPFEHK-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-3-(3-methylphenyl)acrylamide typically involves the reaction of 4-fluorobenzylamine with 3-(3-methylphenyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-fluorobenzyl)-3-(3-methylphenyl)acrylamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds containing acrylamide moieties, including N-(4-fluorobenzyl)-3-(3-methylphenyl)acrylamide, may exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of acrylamide can inhibit the proliferation of cancer cells, with effective concentrations (EC50) reported in the low micromolar range.

Mechanism of Action

The mechanism of action for these compounds often involves the formation of covalent bonds with target enzymes through Michael addition reactions. This interaction can lead to the inhibition of critical pathways involved in cancer progression, such as those mediated by focal adhesion kinase (FAK) .

Agricultural Applications

Antimicrobial Properties

Compounds similar to this compound have been explored for their antimicrobial properties. Specifically, fluorinated diphenyl acrylamides have been developed as potential agricultural fungicides. These compounds can be applied to crops to protect against various plant diseases, including powdery mildew and blight .

Application Methods

The application methods for these antimicrobial agents include foliar sprays and soil treatments, allowing for systemic absorption by plants. This systemic application enhances the efficacy of the compounds against pests and diseases .

Material Science

Polymer Synthesis

this compound can serve as a building block in the synthesis of polymers with tailored properties. The incorporation of acrylamide derivatives into polymer matrices can enhance mechanical strength and thermal stability, making them suitable for various industrial applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer properties through cytotoxic effects on cancer cell lines | EC50 values in low micromolar range |

| Agricultural Science | Antimicrobial properties as potential fungicides | Effective against powdery mildew and blight |

| Material Science | Building block for polymers with enhanced mechanical properties | Improved strength and thermal stability |

Case Studies

-

Cytotoxicity Study

A study evaluating the anticancer activity of acrylamide derivatives demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with an EC50 value indicating strong antiproliferative activity . -

Agricultural Application Study

In a field trial, a fluorinated diphenyl acrylamide compound was applied to crops affected by fungal infections. The results showed a marked reduction in disease incidence compared to untreated controls, highlighting its potential as an effective fungicide .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-(3-methylphenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through halogen bonding, while the acrylamide moiety can participate in covalent interactions with nucleophilic sites on the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

- N-(4-chlorobenzyl)-3-(3-methylphenyl)acrylamide

- N-(4-bromobenzyl)-3-(3-methylphenyl)acrylamide

- N-(4-methylbenzyl)-3-(3-methylphenyl)acrylamide

Uniqueness: N-(4-fluorobenzyl)-3-(3-methylphenyl)acrylamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications.

Biological Activity

N-(4-fluorobenzyl)-3-(3-methylphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C16H16FNO

- Molecular Weight : 273.30 g/mol

The structure consists of an acrylamide backbone with a fluorobenzyl group and a 3-methylphenyl substituent. The presence of the fluorine atom enhances the compound's binding affinity through halogen bonding, while the acrylamide moiety allows for covalent interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The mechanisms include:

- Hydrophobic Interactions : The fluorobenzyl group can interact with hydrophobic pockets in proteins.

- Covalent Bond Formation : The acrylamide moiety can form covalent bonds with nucleophilic residues on target proteins, altering their conformation or stability.

These interactions may modulate enzyme or receptor activity, leading to various biological effects.

Anticancer Potential

Recent studies have indicated that acrylamide derivatives exhibit potential anticancer properties. For instance, this compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models.

Case Study: Inhibition of Cancer Cell Proliferation

A study assessed the effects of this compound on breast cancer cell lines, demonstrating significant suppression of cell growth. The findings suggested that the compound induced oxidative stress, leading to apoptosis through the activation of apoptotic pathways .

Enzyme Interaction Studies

This compound has also been utilized as a probe in enzyme interaction studies. Its unique structure allows it to serve as a building block for synthesizing more complex molecules, which can be used to explore enzyme dynamics and receptor binding affinities .

Summary of Biological Activities

Toxicological Considerations

While investigating the biological activity of this compound, it is crucial to consider potential toxicological effects associated with acrylamide compounds. Studies have shown that acrylamide exposure can lead to neurotoxicity and is classified as a probable human carcinogen based on animal studies . Therefore, further research is necessary to evaluate the safety profile of this compound in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.